Aliskiren inter-9
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Overview
Description
Aliskiren inter-9 is a compound related to Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Aliskiren inter-9 involves multiple synthetic steps. One method involves using (2S, 4E)-5-chloro-2-isopropyl-4-methyl acrylate as a starting material, which is then converted to (2S)-5-chloro-2-isopropyl-4-pentenoic acid through enzymatic reactions . Another method involves the use of High Performance Liquid Chromatography (HPLC) for the determination and validation of Aliskiren Hemifumarate and Valsartan in bulk drug .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proliposomes has been explored to improve the bioavailability and pharmacokinetic properties of Aliskiren .
Chemical Reactions Analysis
Types of Reactions
Aliskiren inter-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, acetonitrile, and phosphate buffer . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds that are used in the formulation of Aliskiren-based medications .
Scientific Research Applications
Aliskiren inter-9 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various chemical compounds and intermediates.
Biology: Studied for its effects on gene expression and protein activity in biological systems.
Medicine: Used in the treatment of hypertension and other cardiovascular diseases.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Aliskiren inter-9 exerts its effects by inhibiting renin, an enzyme secreted by the kidneys in response to decreased blood volume and renal perfusion . Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II, an active protein that increases blood pressure. By inhibiting renin, this compound reduces the formation of angiotensin II, thereby lowering blood pressure .
Comparison with Similar Compounds
Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Enalapril: Another angiotensin-converting enzyme inhibitor used for similar indications as Aliskiren.
Uniqueness
Aliskiren inter-9 is unique in its mechanism of action as a direct renin inhibitor, which sets it apart from other antihypertensive agents like angiotensin-converting enzyme inhibitors and calcium channel blockers . This unique mechanism allows for a different approach to managing hypertension and offers potential benefits in terms of efficacy and safety .
Properties
IUPAC Name |
3,6-diethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O5/c1-9-33-27-23(29-28(34-10-2)26(30-27)20(5)6)18-22(19(3)4)16-21-12-13-24(32-8)25(17-21)35-15-11-14-31-7/h12-13,17,19-20,22-23,26H,9-11,14-16,18H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFVBLCZZTFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1CC(CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C)OCC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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